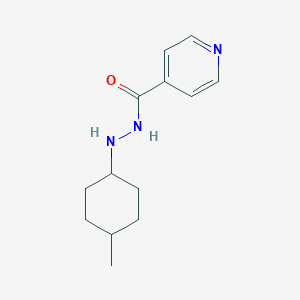
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide is a derivative of isonicotinic acid hydrazide. This compound is known for its significant biological activities, particularly its antimicrobial and antimycobacterial properties. It is structurally related to isoniazid, a well-known antibiotic used in the treatment of tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide typically involves the reaction of isonicotinic acid hydrazide with 4-methylcyclohexanone. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydrazone derivatives, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its antimicrobial and antimycobacterial properties.
Medicine: It is investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide involves the inhibition of mycolic acid biosynthesis, which is essential for the cell wall formation of mycobacteria. This inhibition leads to the disruption of the bacterial cell wall, resulting in cell death. The compound is metabolized by hepatic N-acetyltransferase and cytochrome P450 2E1 to form active metabolites that exert its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Isoniazid: A well-known antibiotic used in the treatment of tuberculosis.
Iproniazid: An antidepressant and anti-tuberculosis agent.
Nialamide: An antidepressant with similar structural properties.
Uniqueness: N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide is unique due to its specific structural modifications, which enhance its antimicrobial activity and reduce potential side effects compared to its analogs .
Eigenschaften
CAS-Nummer |
15407-89-3 |
|---|---|
Molekularformel |
C13H19N3O |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-16-13(17)11-6-8-14-9-7-11/h6-10,12,15H,2-5H2,1H3,(H,16,17) |
InChI-Schlüssel |
OGJWIBYNSGOORI-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
Key on ui other cas no. |
15407-89-3 |
Synonyme |
N'-(4-Methylcyclohexyl)isonicotinic hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















